N-(2-aminophenyl)benzamide N-(2-aminophenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 721-47-1
VCID: VC21309553
InChI: InChI=1S/C13H12N2O/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16)
SMILES: C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol

N-(2-aminophenyl)benzamide

CAS No.: 721-47-1

Cat. No.: VC21309553

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

N-(2-aminophenyl)benzamide - 721-47-1

Specification

CAS No. 721-47-1
Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
IUPAC Name N-(2-aminophenyl)benzamide
Standard InChI InChI=1S/C13H12N2O/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16)
Standard InChI Key RFDVMOUXHKTCDO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

N-(2-aminophenyl)benzamide (C₁₃H₁₂N₂O) consists of a benzamide moiety connected to a 2-aminophenyl group through an amide bond. The primary amine at the ortho position of the phenyl ring is a distinctive structural feature that contributes significantly to its biological activity and chemical reactivity .

Table 1: Chemical Identification and Properties of N-(2-aminophenyl)benzamide

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O
Molecular Weight212.25 g/mol
CAS Registry Number721-47-1
IUPAC NameN-(2-aminophenyl)benzamide
European Community Number829-819-9
SMILES NotationC1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)N
InChIKeyRFDVMOUXHKTCDO-UHFFFAOYSA-N

Physical and Chemical Properties

N-(2-aminophenyl)benzamide appears as a solid compound. It contains both donor and acceptor groups for hydrogen bonding, contributing to its intermolecular interactions. The compound features an amide group (-CONH-) that acts as both hydrogen bond donor and acceptor, while the primary amine (-NH₂) predominantly functions as a hydrogen bond donor .

The presence of these functional groups significantly influences its solubility profile, with moderate solubility in polar organic solvents such as tetrahydrofuran (THF), ethyl acetate, and alcohols. Its ability to form hydrogen bonds also affects its crystallization behavior and melting point characteristics .

Synthesis Methods

Traditional Synthetic Routes

Several established methods exist for synthesizing N-(2-aminophenyl)benzamide, each with specific advantages for different applications.

Reduction of N-(2-nitrophenyl)benzamide

The most common method involves a two-step process starting with the formation of N-(2-nitrophenyl)benzamide followed by reduction of the nitro group:

  • Reaction of benzoyl chloride or activated benzoic acid with o-nitroaniline to form N-(2-nitrophenyl)benzamide

  • Reduction of the nitro group using hydrogenation with palladium catalyst

A specific example from the literature demonstrates this approach: "1.92 gram N-(2'-nitrophenyl)-4-formyl-amido benzamide in the presence of 10% palladium-charcoal, in 500 milliliters of tetrahydrofuran (THF) under standard conditions, carry out hydrogenation. After removing the catalyst, remove solvent in vacuum, and recrystallize the crystalline residue from tetrahydrofuran/diisopropyl ether (1:1 volume/volume); Output is 1.5 gram (theoretical value 88.5%); Fusing point is 196.7°C (decomposition)" .

Direct Amidation Approach

Direct amidation involves the reaction of o-phenylenediamine with benzoic acid derivatives:

  • Activation of benzoic acid with coupling agents like N,N'-carbonyldiimidazole (CDI) or oxalyl chloride

  • Coupling with o-phenylenediamine to form N-(2-aminophenyl)benzamide

This method often requires careful control of reaction conditions to promote selective acylation of one amino group of the diamine .

Modern Synthetic Approaches

Recent advances have led to more efficient and selective methods for synthesizing N-(2-aminophenyl)benzamide and its derivatives.

PhNCO-Enabled Synthesis

A novel approach uses phenyl isocyanate (PhNCO) for the synthesis of secondary amides from N-(2-aminophenyl)benzamides:

"We have successfully developed an efficient method for synthesizing secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate. The crux of this strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation" .

This method offers advantages including atom economy, practical reaction conditions, and a one-pot two-step reaction process. Additionally, the leaving group can be recovered as a carbonylated N-heterocycle with pharmaceutical relevance .

Table 2: Comparison of Synthetic Methods for N-(2-aminophenyl)benzamide

MethodKey ReagentsReaction ConditionsAdvantagesLimitations
Nitro ReductionN-(2-nitrophenyl)benzamide, H₂, Pd/CTHF, room temperatureHigh yield (85-90%), well-establishedRequires handling of nitro compounds
Direct AmidationBenzoic acid, o-phenylenediamine, coupling agentsAnhydrous conditions, 0-25°CFewer steps, direct approachSelectivity challenges with diamine
PhNCO-EnabledN-(2-aminophenyl)benzamide, phenyl isocyanateControlled conditionsAtom-economic, practical one-pot processRequires handling of isocyanates
Patent MethodOxalyl chloride, DMF, ethyl acetate0-5°C then room temperatureScalable, industrially applicableMultiple steps, lower yields (14-25%)

Biological Activities and Applications

Histone Deacetylase Inhibition

One of the most significant biological activities of N-(2-aminophenyl)benzamide and its derivatives is their ability to inhibit histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation through removal of acetyl groups from histone proteins.

The 2-aminophenyl benzamide moiety serves as a zinc-binding group in HDAC inhibitors, interacting with the catalytic zinc ion in the enzyme active site. Research has demonstrated that N-(2-aminophenyl)benzamide derivatives typically show selectivity for Class I HDACs (particularly HDAC1 and HDAC2) .

Studies have identified specific derivatives with potent HDAC inhibitory activity. For example, a fluorinated N-(2-aminophenyl)benzamide derivative (compound 24a) showed potent inhibition of HDACs with higher efficacy than the reference compound SAHA (suberoylanilide hydroxamic acid, also known as vorinostat) in human cancer cell lines HCT-116, MCF-7, and A549 .

CompoundCancer Cell LinesIC₅₀ ValuesReference
4-Acetamino-N-(2'-aminophenyl)-benzamideL1210 (leukemia)3.75 μg/mL
4-Acetamino-N-(2'-aminophenyl)-benzamideMammary Adenocarcinoma 16C0.73 μg/mL
4-Amino-N-(2'-aminophenyl)-benzamideL1210 (leukemia)2.78 μg/mL
4-Amino-N-(2'-aminophenyl)-benzamideMammary Adenocarcinoma 16C0.69 μg/mL
4-Isobutyrylamino-N-(2'-aminophenyl)-benzamideMammary Adenocarcinoma 16C0.32 μg/mL
4-Formylamino-N-(2'-aminophenyl)-benzamideMammary Adenocarcinoma 16C0.40 μg/mL
N-(2-aminophenyl)benzamide acridine (8a)CCRF-CEM, K562, U9370.12-0.35 μM

Antimicrobial Activity

Certain derivatives of N-(2-aminophenyl)benzamide exhibit significant antimicrobial properties. A study exploring N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives reported:

"A new series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives were synthesized and evaluated for antibacterial and antifungal activities against Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and their drug-resistant isolates" .

The compounds demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 1.95 to 500 μg/mL. Notably, one benzamide derivative (1d) showed exceptional activity against drug-resistant B. subtilis (MIC = 1.95 μg/mL), B. subtilis (MIC = 3.9 μg/mL), and S. aureus (MIC = 7.8 μg/mL) .

Antifibrotic Activity

Recent research has identified potential applications of N-(2-aminophenyl)benzamide inhibitors in treating fibrotic disorders:

"Two benzamides were investigated in a mouse model of bleomycin-induced pulmonary fibrosis, and both showed efficacy on a preventative dosing schedule. N-(2-Aminophenyl)-benzamide inhibitors of class I HDACs might lead to new approaches for treating fibrotic disorders" .

This represents an important expansion of the therapeutic potential of these compounds beyond cancer treatment, highlighting their versatility as drug candidates.

Structure-Activity Relationships

Essential Structural Elements

Structure-activity relationship (SAR) studies have identified key structural features that influence the biological activities of N-(2-aminophenyl)benzamide derivatives:

  • The 2-aminophenyl group: Critical for zinc binding in HDAC inhibition

  • The benzamide moiety: Provides structural rigidity and serves as a scaffold for attaching various substituents

  • Substituents on the benzamide ring: Significantly affect potency, selectivity, and pharmacokinetic properties

Modifications and Their Effects

Various modifications have been investigated to optimize the activity and properties of N-(2-aminophenyl)benzamide derivatives:

Fluorination

"A new series of fluorinated N-(2-aminophenyl)benzamide derivatives were synthesized to investigate potential inhibition of HDACs and associated anticancer activity" . Fluorination can enhance metabolic stability and alter the electronic properties of the compounds.

Acridine Conjugation

"16 new N-(2-aminophenyl)benzamide acridine analogues were designed and synthesized as Topo I and subtype-selective HDAC inhibitors. Most of the compounds displayed good antiproliferative activity against CCRF-CEM, K562 and U937 cells" .

This approach led to dual-acting compounds targeting both topoisomerase I and HDACs, potentially offering enhanced anticancer efficacy.

Pharmacokinetic Properties

Limited pharmacokinetic data is available for N-(2-aminophenyl)benzamide itself, but more extensive studies have been conducted on its derivatives, particularly 4-acetamino-N-(2'-aminophenyl)-benzamide.

Absorption and Distribution

Studies in rats have shown that 4-acetamino-N-(2'-aminophenyl)-benzamide exhibits similar area under the curve (AUC) values after both intravenous and intragastral administration at 10 mg/kg, suggesting good oral bioavailability .

Half-life and Metabolism

A comparative pharmacokinetic study revealed significant differences in half-life between derivatives:

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